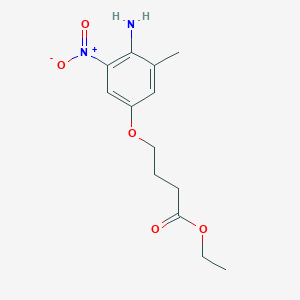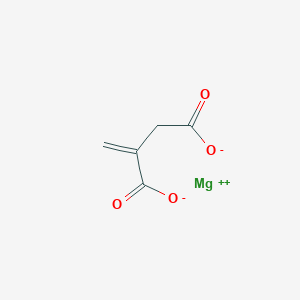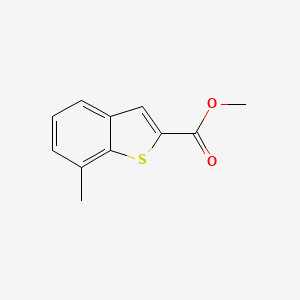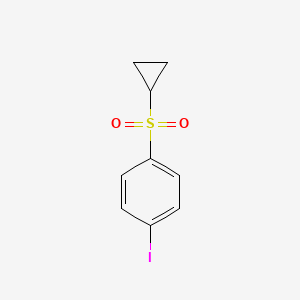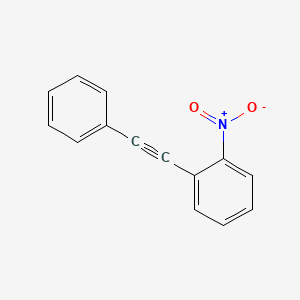
1-Nitro-2-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-iodonitrobenzene with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: The use of palladium-catalyzed coupling reactions is a common strategy in industrial organic synthesis due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-2-(phenylethynyl)benzene undergoes various chemical reactions, including:
Cyclization: In the presence of triphenylphosphine (PPh3), this compound can undergo cyclization reactions to form quinoxaline derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Cyclization: Triphenylphosphine (PPh3), mild reaction conditions.
Major Products Formed:
Reduction: 1-Amino-2-(phenylethynyl)benzene.
Substitution: Various substituted benzene derivatives.
Cyclization: Quinoxaline derivatives.
Applications De Recherche Scientifique
1-Nitro-2-(phenylethynyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-nitro-2-(phenylethynyl)benzene involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in reduction and substitution reactions, while the phenylethynyl group can engage in cyclization reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological properties .
Comparaison Avec Des Composés Similaires
1-Nitro-2-(phenylethynyl)benzene: Contains a nitro group and a phenylethynyl group.
1-Nitro-2-(phenyl)benzene: Contains a nitro group and a phenyl group.
1-Nitro-2-(ethynyl)benzene: Contains a nitro group and an ethynyl group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylethynyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic chemistry and various applications .
Propriétés
Numéro CAS |
35010-17-4 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1-nitro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
Clé InChI |
OXTHQALUIYPPEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


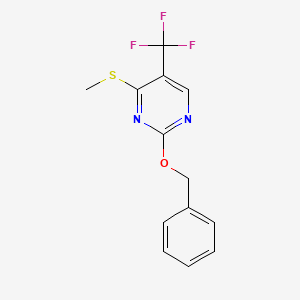
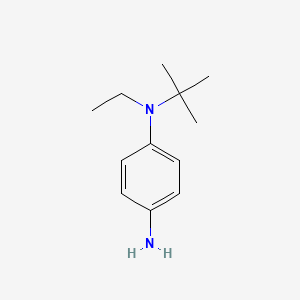
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
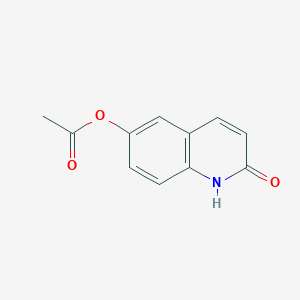
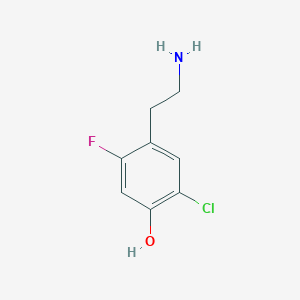
![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
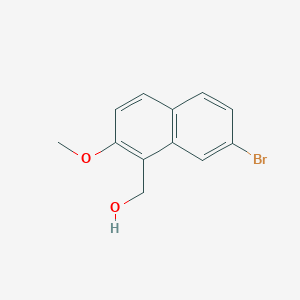
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
